molecular formula C19H26O8 B12438855 Ibuprofen Acyl-beta-D-glucuronide CAS No. 98649-76-4

Ibuprofen Acyl-beta-D-glucuronide

Cat. No.: B12438855
CAS No.: 98649-76-4
M. Wt: 382.4 g/mol
InChI Key: ABOLXXZAJIAUGR-LEBSGKMFSA-N
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Description

Ibuprofen Acyl-beta-D-glucuronide is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of ibuprofen with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is part of the body’s mechanism to increase the solubility of ibuprofen, aiding in its excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen Acyl-beta-D-glucuronide typically involves the conjugation of ibuprofen with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The process can be replicated in vitro using human liver microsomes and the cofactor UDP-glucuronic acid .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UDP-glucuronosyltransferase enzymes expressed in microbial systems such as yeast. This method allows for the large-scale production of the compound, which is essential for its use in various research applications .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ibuprofen Acyl-beta-D-glucuronide has several scientific research applications:

Mechanism of Action

Ibuprofen Acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of ibuprofen. The compound is formed in the liver by the action of UDP-glucuronosyltransferase enzymes, which conjugate ibuprofen with glucuronic acid. This process increases the solubility of ibuprofen, facilitating its excretion from the body. The glucuronide conjugate can undergo hydrolysis, releasing the active drug back into the system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibuprofen Acyl-beta-D-glucuronide is unique due to its specific formation from ibuprofen, a widely used NSAID. Its formation and subsequent reactions are crucial for understanding the pharmacokinetics and potential toxicological effects of ibuprofen. Unlike some other acyl glucuronides, ibuprofen glucuronide has a relatively low incidence of severe adverse reactions, making it a safer option for therapeutic use .

Properties

CAS No.

98649-76-4

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10-,13-,14-,15+,16-,19-/m0/s1

InChI Key

ABOLXXZAJIAUGR-LEBSGKMFSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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